![molecular formula C9H11Cl2NO B2652784 5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2580208-46-2](/img/structure/B2652784.png)
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
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Overview
Description
“5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran synthesis involves a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives like “5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” can be viewed using Java or Javascript . The molecular weight of benzofuran, a related compound, is 120.1485 .Chemical Reactions Analysis
Benzofuran and its derivatives exhibit potent antibacterial activity when the substituent on the 4-position contains halogens or hydroxyl groups . A nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include 5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, have been shown to possess strong anti-tumor activities . They have been used in the development of anticancer agents .
Antibacterial Properties
Benzofuran derivatives have been found to exhibit significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Effects
These compounds have also been found to have anti-oxidative activities . This suggests potential applications in the treatment of diseases caused by oxidative stress .
Anti-Viral Applications
Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .
Treatment of Skin Diseases
Certain benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Neurotransmitter Release
Some benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
Mechanism of Action
Safety and Hazards
Future Directions
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHUAIOAIYSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
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